molecular formula C7H6BrLiO3S B6610412 lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate CAS No. 2763777-64-4

lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate

Cat. No.: B6610412
CAS No.: 2763777-64-4
M. Wt: 257.1 g/mol
InChI Key: XEDGYYVACCLMQB-UHFFFAOYSA-M
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Description

Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate is an organosulfur compound that features a lithium cation paired with a 3-bromo-5-methoxybenzene-1-sulfinate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate typically involves the reaction of 3-bromo-5-methoxybenzenesulfonyl chloride with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the desired sulfinate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate, solvents like water or acetic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like ether or THF.

Major Products Formed

    Substitution Reactions: Products include 3-amino-5-methoxybenzene-1-sulfinate or 3-thio-5-methoxybenzene-1-sulfinate.

    Oxidation Reactions: The major product is 3-bromo-5-methoxybenzene-1-sulfonate.

    Reduction Reactions: The major product is 3-methoxybenzene-1-sulfinate.

Scientific Research Applications

Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and in the synthesis of sulfonyl-containing compounds.

    Biology: Investigated for its potential biological activity and as a precursor for biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate involves its interaction with various molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophiles. The bromine atom can undergo oxidative addition or reductive elimination, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfinate group.

    Lithium(1+) 3-amino-5-methoxybenzene-1-sulfinate: Similar structure but with an amino group instead of a bromine atom.

    Lithium(1+) 3-thio-5-methoxybenzene-1-sulfinate: Similar structure but with a thiol group instead of a bromine atom.

Uniqueness

Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate is unique due to the presence of both a bromine atom and a sulfinate group, which allows it to participate in a wide range of chemical reactions. Its combination of functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various chemical compounds.

Properties

IUPAC Name

lithium;3-bromo-5-methoxybenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S.Li/c1-11-6-2-5(8)3-7(4-6)12(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDGYYVACCLMQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=CC(=CC(=C1)Br)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrLiO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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